molecular formula C9H10N2O3S B7440980 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide

3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide

Cat. No. B7440980
M. Wt: 226.25 g/mol
InChI Key: QLOYDYPNLKFVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide, also known as DBDO, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. DBDO is a member of the benzoxathiazine family, which is known for its potential therapeutic applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide is still not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the target organisms. In cancer cells, 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide has been shown to induce apoptosis and inhibit cell proliferation by targeting the mitochondrial respiratory chain and the PI3K/Akt signaling pathway. In viruses, 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide has been reported to inhibit viral replication by interfering with the viral RNA synthesis and assembly. In insects, 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide has been found to disrupt the nervous system by blocking the voltage-gated sodium channels.
Biochemical and Physiological Effects:
3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide has been shown to have a wide range of biochemical and physiological effects on various organisms. In cancer cells, 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide has been reported to induce oxidative stress, DNA damage, and cell cycle arrest. In viruses, 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide has been found to reduce the viral load, prevent the release of infectious particles, and enhance the host immune response. In insects, 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide has been shown to cause paralysis, tremors, and death.

Advantages and Limitations for Lab Experiments

3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide has several advantages and limitations for lab experiments. One advantage is its easy synthesis and purification, which allows for the production of large quantities of 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide at a low cost. Another advantage is its versatility, as it can be modified to generate a variety of derivatives with different properties. One limitation is its low solubility in water, which can hinder its bioavailability and limit its use in aqueous systems. Another limitation is its potential toxicity, which requires careful handling and safety precautions.

Future Directions

There are several future directions for the research and development of 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide. One direction is the optimization of the synthesis method to improve the yield and purity of 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide. Another direction is the exploration of the structure-activity relationship of 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide and its derivatives to identify more potent and selective compounds. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide in vivo to assess its safety and efficacy. Finally, the use of 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide as a building block for the synthesis of novel materials with advanced properties is a promising direction for the development of new technologies.

Synthesis Methods

The synthesis of 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide involves the reaction of 2-aminophenol with dimethylformamide dimethyl acetal and sulfur in the presence of a catalytic amount of acetic acid. The reaction proceeds through a series of steps, including cyclization, oxidation, and dehydration, to yield 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide as a white crystalline solid. The yield of 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide has been extensively studied for its potential therapeutic applications in various fields. In medicine, 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide has been reported to exhibit antitumor, antiviral, and antifungal activities. In agriculture, 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide has been shown to have insecticidal and fungicidal properties, making it a promising candidate for the development of environmentally friendly pesticides. In material science, 3-(Dimethylamino)-4,1,2-benzoxathiazine 1,1-dioxide has been utilized as a building block for the synthesis of novel organic materials with optical and electronic properties.

properties

IUPAC Name

N,N-dimethyl-1,1-dioxo-4,1λ6,2-benzoxathiazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-11(2)9-10-15(12,13)8-6-4-3-5-7(8)14-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOYDYPNLKFVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NS(=O)(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1,1-dioxo-4,1lambda6,2-benzoxathiazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.